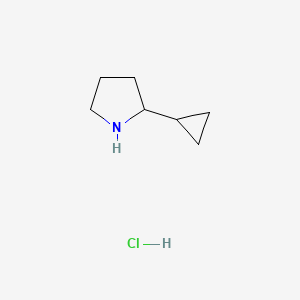
2-Cyclopropylpyrrolidine hydrochloride
Descripción general
Descripción
2-Cyclopropylpyrrolidine hydrochloride, also known as CPP, is a chemical compound that is widely used in scientific experiments. It has a CAS Number of 558478-81-2 and a molecular weight of 147.65 .
Synthesis Analysis
The synthesis of 2-Cyclopropylpyrrolidine hydrochloride involves the use of hydrogen chloride, hydrogen, and palladium 10% on activated carbon in ethanol and water under an inert atmosphere . The reaction mixture is stirred under a H2 atmosphere for an additional 24 hours after the addition of more Pd/C and 1 N HCl (aq). The mixture is then filtered and the resulting residue is triturated with diethyl ether to afford the HCl salt of the title compound .
Molecular Structure Analysis
The InChI code for 2-Cyclopropylpyrrolidine hydrochloride is 1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H . The molecular formula is C7H14ClN .
Physical And Chemical Properties Analysis
2-Cyclopropylpyrrolidine hydrochloride is a solid at room temperature . . The storage temperature is normal .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
The synthesis and properties of various pyrrolidine derivatives, including those related to 2-Cyclopropylpyrrolidine hydrochloride, have been extensively studied in the field of medicinal chemistry. For example, the asymmetric synthesis of N-acylpyrrolidines has been explored for their potential in inhibiting hepatitis C virus polymerase (Agbodjan et al., 2008). Additionally, studies on the synthesis of 2-phenylpyrrole derivatives have contributed to the development of various pharmaceutical compounds, reflecting the broader interest in pyrrolidine derivatives in drug discovery (Apsimon et al., 1979).
Advancements in Organic Synthesis
The field of organic synthesis has seen significant advancements with the study of compounds like 2-Cyclopropylpyrrolidine hydrochloride. Research has focused on developing efficient synthetic routes and understanding the chemical properties of related compounds. For instance, studies have been conducted on the technique for synthesizing (S)-3-hydroxypyrrolidine hydrochloride, highlighting the evolving methodologies in this area (Li Zi-cheng, 2009).
Chemical Research and Development
Chemical research and development have benefited from studies on 2-Cyclopropylpyrrolidine hydrochloride and its analogs. Research includes exploring reactions of donor-acceptor cyclopropanes, which has implications for the development of new chemical entities and synthetic pathways (Borisova et al., 2019).
Exploration in Biochemistry
2-Cyclopropylpyrrolidine hydrochloride and similar compounds have also found applications in biochemistry. For instance, their use in studying selective activation of metabotropic glutamate receptors showcases their potential in understanding biochemical pathways and mechanisms (Battaglia et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclopropylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJZUXVQAPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrrolidine hydrochloride | |
CAS RN |
558478-81-2 | |
| Record name | 2-cyclopropylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



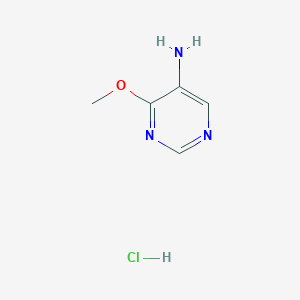
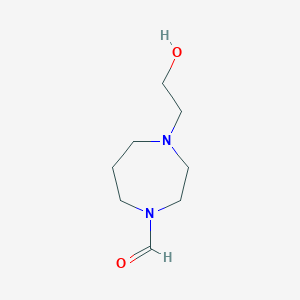
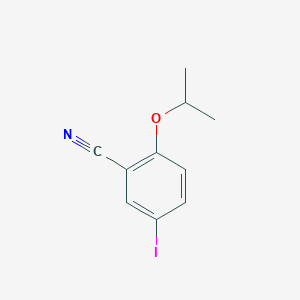
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
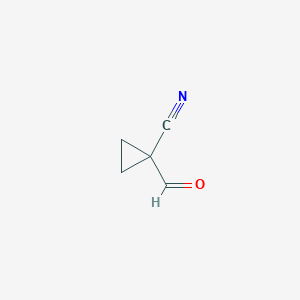

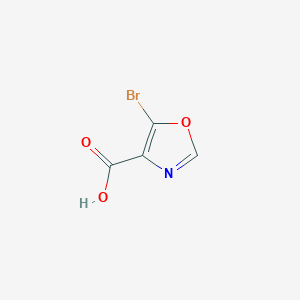
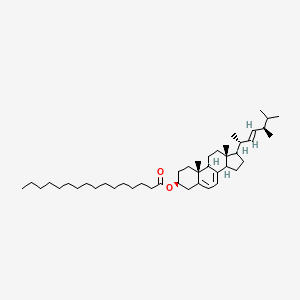
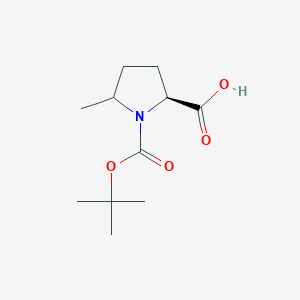

![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
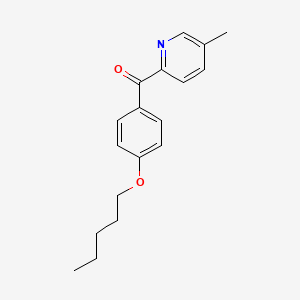
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)